1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be synthesized through a multicomponent condensation reaction. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is a two-step one-pot synthesis involving the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles . These methods provide moderate to high yields and are efficient for producing the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for industrial applications. The scalability of these reactions ensures consistent production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles like ethyl bromoacetate and bromoacetonitrile.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity, resulting in various pharmacological effects. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives:
Zolpidem: Used to treat short-term insomnia by blocking γ-aminobutyric acid receptors.
Alpidem: Investigated for its potential in treating anxiety and other neurological disorders.
3-Substituted Imidazo[1,2-a]pyridines: Exhibit diverse biological properties such as anticonvulsant, antimicrobial, and antiviral activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H18N2O |
---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-methyl-1-(2-propan-2-ylimidazo[1,2-a]pyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-13(14(17)10(3)4)16-8-6-5-7-11(16)15-12/h5-10H,1-4H3 |
InChI-Schlüssel |
HWTNJBXCMIVRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.